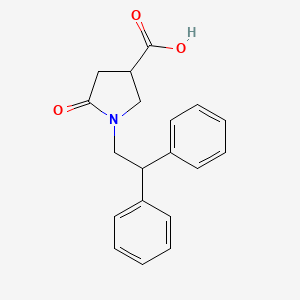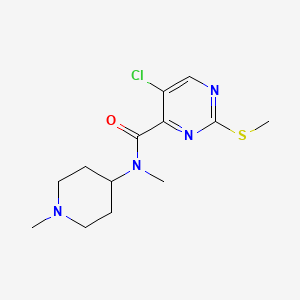
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, also known as DPA-714, is a small molecule that has gained attention in the scientific community due to its potential use as a radiotracer for imaging neuroinflammation. DPA-714 belongs to the family of isoquinoline carboxamides and has been shown to bind specifically to the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia, astrocytes, and macrophages.
Mécanisme D'action
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid binds specifically to the TSPO, which is located on the outer mitochondrial membrane of activated microglia, astrocytes, and macrophages. The TSPO is involved in the transport of cholesterol into the mitochondria for steroid synthesis and in the regulation of mitochondrial function and apoptosis. Upon binding to the TSPO, 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid can modulate the activity of the TSPO and affect the mitochondrial function and inflammation in the cells.
Biochemical and Physiological Effects:
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines in activated microglia and astrocytes, indicating its anti-inflammatory properties. 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid can also modulate the expression of genes involved in mitochondrial function and apoptosis, suggesting its potential role in the regulation of cell survival and death. However, the exact biochemical and physiological effects of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid on different cell types and in different disease models need to be further elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has several advantages for lab experiments, including its high affinity and specificity for the TSPO, its non-invasive imaging capability, and its potential to monitor neuroinflammation in vivo. However, there are also limitations to the use of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful optimization of the experimental conditions and dosages is required for the successful use of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments.
Orientations Futures
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has great potential for the diagnosis and monitoring of neuroinflammation in neurological disorders. However, there are still many future directions for its use. For example, the development of new TSPO ligands with higher affinity and specificity, the optimization of the imaging protocols for 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, the investigation of the potential side effects and toxicity of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, and the evaluation of the efficacy of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid in clinical trials. Moreover, the application of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid in other disease models, such as cancer and infectious diseases, needs to be explored. Overall, 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid represents a promising tool for the study of neuroinflammation and its role in neurological disorders.
Applications De Recherche Scientifique
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has been used as a radiotracer for imaging neuroinflammation in preclinical and clinical studies. Neuroinflammation is a hallmark of many neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. By targeting the TSPO, which is upregulated in activated microglia and astrocytes, 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid can be used to visualize and quantify neuroinflammation in vivo using positron emission tomography (PET) imaging. This non-invasive imaging technique has the potential to improve the diagnosis and monitoring of neurological disorders and to evaluate the efficacy of new treatments.
Propriétés
IUPAC Name |
1-(2,2-diphenylethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-11-16(19(22)23)12-20(18)13-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGBPTAQSRHFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diphenylethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-anilino-2-oxoethyl)thio]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B4733896.png)
![2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4733911.png)

![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4733936.png)

![N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4733952.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-ethylphenyl)acetamide](/img/structure/B4733961.png)
![2-cyano-3-(1H-pyrrol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4733964.png)
![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4733972.png)
![N'-[4-(aminocarbonyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4733977.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4733985.png)
![1-(3-chloro-2-methylphenyl)-5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4733991.png)
![1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4733997.png)
![4-amino-2-(4-morpholinyl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4734001.png)